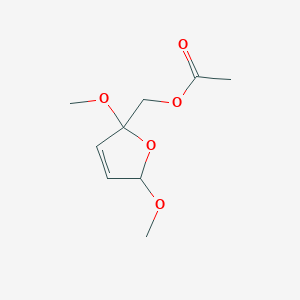

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate

Description

Properties

Molecular Formula |

C9H14O5 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

(2,5-dimethoxy-2H-furan-5-yl)methyl acetate |

InChI |

InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3 |

InChI Key |

PNBHKLXBFOBICU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1(C=CC(O1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate typically involves the reaction of furan with methanol in the presence of a catalyst. One common method involves the electrolysis of furan in methanol, which leads to the formation of 2,5-dimethoxy-2,5-dihydrofuran . This intermediate can then be acetylated to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Hydrolysis and Transesterification

The acetate group undergoes acid- or base-catalyzed hydrolysis to yield (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol. Transesterification with alcohols (e.g., methanol, ethanol) produces corresponding esters.

Example :

$$ \text{(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol} $$

Ring-Opening Reactions

Under Lewis acid catalysis (e.g., Al(OTf)₃, Yb(OTf)₃), the dihydrofuran ring undergoes controlled opening. For instance:

-

Benzannulation : Forms carbazole derivatives via intramolecular cyclization (yields: 54–67%) .

-

Acid-mediated ring-opening : Generates hemiacetal intermediates, which further react to form functionalized aromatic systems .

Mechanistic pathway :

-

Lewis acid coordination to the furan oxygen.

-

Ring opening via cleavage of the C–O bond.

-

Rearrangement to stabilize carbocation intermediates.

Electrophilic Substitution

The electron-rich furan ring participates in Vilsmeier-Haack formylation and Wittig olefination , enabling the synthesis of 5-substituted-2(5H)-furanone derivatives .

Experimental data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃, 0°C → RT | 5-Formyl-2(5H)-furanone | 68% |

| Wittig Olefination | Ph₃P=CHCO₂Et, THF, reflux | 5-Ethoxycarbonylvinyl-2(5H)-furanone | 60% |

Transesterification Mechanism

-

Nucleophilic attack : Alcoholate ion attacks the carbonyl carbon.

-

Tetrahedral intermediate : Formation and collapse to release the acetate leaving group.

-

Proton transfer : Stabilizes the product.

Ring-Opening via Lewis Acids

-

Coordination : Yb³⁺ or Al³⁰ binds to the furan oxygen, polarizing the C–O bond.

-

Cleavage : Heterolytic bond breaking generates a carbocation.

-

Rearomatization : Cyclization with adjacent nucleophilic groups (e.g., indole in benzannulation) .

Stability and Handling

-

Thermal stability : Decomposes above 200°C (DSC data).

-

Storage : Stable under inert gas at –20°C; moisture-sensitive.

Scientific Research Applications

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form reactive intermediates that can interact with various biomolecules . These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate and structurally related dihydrofuran esters:

Key Observations:

- The target compound’s methoxy groups distinguish it from halogenated (e.g., bromine in , fluorine in ) or heterocyclic-substituted analogs (e.g., pyrimidinedione in ).

- Bioactivity Correlations : Brominated analogs (e.g., ) exhibit antiproliferative effects, while pyrimidinedione derivatives (e.g., ) are linked to antiviral activity. The absence of such substituents in the target compound may limit its direct pharmacological utility.

Biological Activity

The compound (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate is a synthetic derivative of dihydrofuran, notable for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C₈H₁₀O₄

Molecular Weight : 170.16 g/mol

CAS Number : 332-77-4

Density : 1.1 g/cm³

Boiling Point : 161 °C

Melting Point : < -40 °C

The structure of the compound includes a dihydrofuran ring with two methoxy groups and an acetate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its effects on various biochemical pathways. Research indicates that compounds related to dihydrofuran structures can act as enzyme inhibitors or modulators of receptor activity. For instance, studies have shown that similar compounds can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1) , which is involved in tumor immune escape mechanisms .

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. Dihydrofuran derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, a related study identified a compound with structural similarities that exhibited an IC₅₀ value of 4.0 nM against HeLa cells, indicating strong inhibitory activity against cancer cell lines .

Synthesis Methodology

The synthesis of this compound typically involves the reaction of furfuryl alcohol with acetic anhydride in the presence of acid catalysts. This method allows for the selective formation of the acetate derivative under mild conditions .

Research Applications

The compound has been explored in various research contexts:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Drug Development : Its potential as a bioactive molecule makes it a candidate for further investigation in drug discovery programs targeting cancer and infectious diseases.

- Photocatalysis : Recent studies have indicated its utility in photocatalytic applications for biomolecule functionalization .

Data Table: Biological Activity Overview

| Activity Type | Target/Mechanism | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| Anticancer | IDO1 Inhibition | 4.0 | |

| Antimicrobial | TBD | TBD | TBD |

| Enzyme Inhibition | TBD | TBD | TBD |

Case Study 1: Anticancer Evaluation

In a study focusing on similar furan derivatives, researchers synthesized various compounds and evaluated their inhibitory effects on HeLa cells. Compound 19a from this series showed significant IDO1 inhibition, suggesting that structural modifications could enhance biological activity . While direct studies on this compound are lacking, these findings indicate a promising avenue for future research.

Case Study 2: Photocatalytic Applications

Recent research has highlighted the use of this compound in visible-light-driven photocatalytic reactions aimed at biomolecule functionalization. This approach utilizes the compound's ability to generate radicals under mild conditions for selective chemical modifications .

Q & A

Q. What are the recommended synthetic routes for (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate, and how can reaction conditions be optimized?

A viable approach involves using 2,5-dimethoxy-2,5-dihydrofuran as a building block. For example, allylic diacetal functional groups in similar structures react with trimethylsilyl halides to form intermediates, which can undergo acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) . Optimization may involve adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to minimize side products . Monitoring via TLC or HPLC is critical for intermediate isolation .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Key NMR features include:

- ¹H NMR : Distinct signals for methoxy groups (δ ~3.3–3.5 ppm), dihydrofuran ring protons (δ ~4.0–5.5 ppm), and acetate methyl (δ ~2.1 ppm).

- ¹³C NMR : Carbonyl carbons (δ ~170–175 ppm), oxygenated carbons (δ ~70–100 ppm), and methoxy carbons (δ ~55–60 ppm) . Compare with reference data for analogous dihydrofuran derivatives to validate assignments .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Hydrolysis studies of methyl acetate analogs indicate susceptibility to acidic/basic conditions. For example, methyl acetate hydrolysis follows first-order kinetics with rate constants dependent on pH and temperature . Store the compound at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent degradation. Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity changes .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the dihydrofuran ring be addressed?

Regioselectivity in dihydrofuran derivatives is influenced by steric and electronic factors. For example, electrophilic substitutions preferentially occur at the less hindered C3 position due to electron-donating methoxy groups at C2 and C5 . Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via competitive reactions with halogenating agents (e.g., NBS) can confirm selectivity .

Q. What methodologies resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

Contradictions may arise from conformational flexibility or solvent effects. For instance, IR spectra of 2,5-dimethoxy-2,5-dihydrofuran show strong C=O stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) . Discrepancies between calculated and observed NMR shifts can be addressed by comparing solvent-dependent data (e.g., DMSO-d6 vs. CDCl3) and using 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Q. How can enzymatic systems enhance the synthesis or modification of this compound?

Biphasic bioreactors with alcohol dehydrogenases (e.g., LBADH) enable stereoselective reductions of keto intermediates. For example, tert-butyl (4-oxo-4,5-dihydrofuran-2-yl)-acetate was reduced with >90% enantiomeric excess using LBADH in a water-organic solvent system . Optimize enzyme loading (e.g., 5–10 mg/mL), pH (7.0–8.5), and cofactor recycling (e.g., NADH/NAD+) to improve yield .

Q. What strategies are effective for analyzing biological activity in structurally similar compounds?

Structure-activity relationship (SAR) studies on furanone derivatives reveal that methoxy and acetate groups influence bioactivity. For example, analogs with pKi values ~3.5–4.15 (predicted via molecular docking) showed affinity for specific receptors . Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with QSAR modeling to prioritize derivatives for further testing .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

- Analytical Validation : Cross-reference spectral data with databases (e.g., SciFinder) and use high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.